molecular formula C126H198N38O31S2 B013166 GRP (porcine) CAS No. 74815-57-9

GRP (porcine)

Katalognummer: B013166
CAS-Nummer: 74815-57-9
Molekulargewicht: 2805.3 g/mol
InChI-Schlüssel: GLCDCQPXUJKYKQ-GZDVRPNBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Gastrin-releasing peptide (GRP), a 27-amino acid neuropeptide, was first isolated from porcine stomach and belongs to the bombesin-like peptide (BLP) family . It plays critical roles in glucose homeostasis, insulin secretion, and intracellular calcium mobilization in pancreatic β-cells . GRP binds to the G protein-coupled receptor GRPR, which is overexpressed in various cancers, making it a target for tumor imaging and therapy . Structurally, GRP shares homology with bombesin, particularly in its C-terminal region, which is essential for receptor activation .

Vorbereitungsmethoden

Solid-Phase Synthesis of Porcine GRP

Resin Selection and Sequential Coupling

The total solid-phase synthesis of porcine GRP was achieved using a benzhydrylamine-styrene-1% divinylbenzene copolymer resin . The peptide sequence, Ala-Pro-Val-Ser-Val-Gly-Gly-Gly-Thr-Val-Leu-Ala-Lys-Met-Tyr-Pro-Arg-Gly-Asn-His-Trp-Ala-Val-Gly-His-Leu-Met-NH2 , was assembled manually via stepwise coupling of Nα-protected amino acids. Key reagents included:

  • Boc (tert-butyloxycarbonyl) for temporary α-amino protection.

  • DCC (dicyclohexylcarbodiimide) and HOBt (hydroxybenzotriazole) as coupling agents.

  • Side-chain protecting groups (e.g., Tosyl for Arg, Bom for His) .

Table 1: Key Parameters for Solid-Phase Synthesis

ParameterSpecification
ResinBenzhydrylamine-styrene-DVB (1%)
Coupling ReagentsDCC/HOBt in DMF
Deprotection AgentTrifluoroacetic acid (TFA)
Cleavage ConditionsAnhydrous HF, 0°C, 1 hour
Final Peptide Yield~15% (crude)

Deprotection and Cleavage

After chain assembly, the peptide-resin was treated with anhydrous hydrogen fluoride (HF) at 0°C for 1 hour to simultaneously remove side-chain protecting groups and cleave the peptide from the resin . This step yielded a crude peptide mixture, which was precipitated in cold diethyl ether and lyophilized.

Purification and Validation

The crude product was purified using:

  • Gel Filtration Chromatography : Sephadex G-25 column equilibrated with 0.1 M acetic acid, yielding fractions enriched in full-length GRP .

  • Reverse-Phase HPLC : C18 column with a gradient of acetonitrile (20–60%) in 0.1% TFA. The purified peptide exhibited >95% homogeneity by analytical HPLC .

Table 2: HPLC Purification Parameters

ColumnMobile PhaseFlow RateRetention TimePurity
C18 (250 × 4.6 mm)0.1% TFA/ACN gradient1 mL/min22.5 min98%

Tissue Extraction and Purification of Native GRP

Source Tissue and Homogenization

GRP has been isolated from porcine pancreata and gastric mucosa . Pancreatic tissue is homogenized in cold 0.5 M acetic acid, followed by centrifugation (10,000 × g, 30 min) to remove insoluble debris .

Solid-Liquid-Liquid Extraction (SLLE)

A modified extraction protocol, adapted from mucin purification , involves:

  • Delipidation : Homogenized tissue is incubated with hexane (non-polar phase) to remove lipids.

  • Aqueous Extraction : Polar proteins, including GRP, partition into the aqueous phase (water or PBS) .

Table 3: SLLE Optimization for Porcine Tissue

ParameterOptimal ValueEffect on Yield
Hexane:Water Ratio1:15Maximizes GRP recovery
Incubation Time3 hoursBalances efficiency

Chromatographic Purification

Extracts are further purified using:

  • Gel Filtration : Sephadex G-50 column eluted with 0.2 M ammonium bicarbonate, separating GRP (MW ~2805 Da) from smaller fragments .

  • Ion-Exchange Chromatography : DEAE-cellulose column with a NaCl gradient (0–0.5 M) to resolve GRP isoforms .

Analytical Characterization of Prepared GRP

Structural Validation

  • Amino Acid Analysis : Hydrolysis in 6 M HCl (110°C, 24 h) confirmed the theoretical composition .

  • Edman Degradation : Sequential degradation identified the N-terminal sequence (Ala-Pro-Val-Ser-...) .

  • Mass Spectrometry : MALDI-TOF MS verified the molecular weight (2805.3 Da) .

Functional Assays

  • Receptor Binding : GRP binds to human gastric cancer cells (St42) with IC50 = 0.35 nM .

  • Bioactivity : In conscious cats, GRP stimulates gastrin release (ED50 = 0.47 nmol/kg/hr) and pancreatic polypeptide secretion (ED50 = 1.01 nmol/kg/hr) .

Table 4: Bioactivity Profile of Synthetic vs. Native GRP

ParameterSynthetic GRP Native GRP
Gastrin Release0.70 nmol/kg/hr0.65 nmol/kg/hr
Pancreatic Secretion1.2 nmol/kg/hr1.1 nmol/kg/hr

Comparative Analysis of Preparation Methods

Yield and Scalability

  • Solid-Phase Synthesis : Yields ~15% crude product, suitable for small-scale research .

  • Tissue Extraction : Yields up to 3.57 mg GRP per stomach, scalable for industrial applications .

Cost and Time Considerations

  • Synthesis : High cost (~$5000 per gram) due to manual labor and reagents .

  • Extraction : Lower cost (~$200 per gram) but requires large tissue quantities .

Applications of Prepared GRP in Biomedical Research

  • Physiological Studies : GRP’s role in gallbladder contraction (EC50 = 1.34 nM in possum models) .

  • Therapeutic Development : GRP receptors are targets for cancer therapy .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Gastrin-freisetzendes Peptid (Schwein) (Trifluoressigsäuresalz) kann verschiedene chemische Reaktionen eingehen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte, die gebildet werden

Wissenschaftliche Forschungsanwendungen

Biological Functions and Mechanisms

GRP (1-16) is a fragment of the larger gastrin-releasing peptide and consists of the first 16 amino acids of the complete GRP molecule. Its sequence is critical for its biological activity, influencing several physiological processes:

  • Gastric Acid Secretion : GRP stimulates the secretion of gastric acid, playing a vital role in digestion.
  • Cell Growth Regulation : It is involved in cell proliferation and differentiation through interactions with GRP receptors, which are G protein-coupled receptors present on various cell types.
  • Insulin Release : GRP has been shown to stimulate insulin release, impacting glucose metabolism.

Gastroenterology Research

GRP (porcine) is extensively used in gastroenterological studies to understand gastric functions and disorders related to acid secretion. Researchers utilize this peptide to investigate the signaling pathways mediated by GRP receptors, which can lead to insights into conditions like gastroesophageal reflux disease (GERD) and peptic ulcers.

Immunology Studies

The peptide has applications in immunology, particularly in studying immune responses in pigs. For instance, it has been used to explore the effects of vaccination on immune responses against porcine reproductive and respiratory syndrome virus (PRRSV) and how gut microbiome interactions can influence these responses .

Cell Line Development

Recent studies have established porcine bronchial epithelial cell lines that utilize GRP for investigating respiratory diseases. These cell lines help researchers understand viral infections and the immune response mechanisms in porcine respiratory systems .

Study on PRRSV Vaccination Efficacy

A pilot study investigated the efficacy of PRRSV vaccines in weaned pigs using a cannulation model to collect ileum content over time. The study demonstrated that vaccinated pigs showed robust immune responses regardless of additional treatments, highlighting the role of GRP in modulating immune responses during viral challenges .

Impact on Gut Microbiome

Another research effort focused on understanding how GRP influences the gut microbiome's composition post-weaning. By examining changes in microbial diversity and abundance in relation to GRP administration, insights were gained into improving feed conversion rates and overall pig health .

Wirkmechanismus

Gastrin-releasing peptide (porcine) (trifluoroacetate salt) exerts its effects by binding to gastrin-releasing peptide receptors (GRPR) on target cells. This binding activates intracellular signaling pathways, leading to the release of gastrin and other gastrointestinal hormones. The peptide also influences smooth muscle contractility and pancreatic enzyme secretion .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Similarities

Bombesin

  • Origin: Bombesin is a 14-amino acid peptide originally isolated from frog skin (Bombina bombina), whereas GRP is mammalian .
  • Receptor Binding : Both bind to GRPR, but bombesin also interacts with neuromedin B receptors (NMBR) with lower specificity .
  • Biological Roles : Bombesin stimulates gastrin release, smooth muscle contraction, and tumor growth, overlapping with GRP’s roles in cancer and neuroendocrine regulation .

Neuromedin B (NMB) and Neuromedin C (NMC)

  • Neuromedin B (Porcine): A 10-amino acid peptide isolated from porcine spinal cord. It specifically binds to NMBR and regulates smooth muscle contraction and feeding behavior .
  • Neuromedin C (Porcine) : A C-terminal fragment of GRP (GRP(18-27)) that retains high affinity for GRPR. It is functionally similar to GRP but shorter in structure .

Receptor Specificity and Signaling Pathways

Compound Receptor Target Key Signaling Pathway IC₅₀/EC₅₀ (Binding Affinity) Key Function
GRP (Porcine) GRPR Gq/11 → IP₃ → Ca²⁺ release IC₅₀ = 2.4 nM (GRP binding) Insulin secretion, tumor proliferation
Bombesin GRPR, NMBR Similar to GRPR EC₅₀ = 0.8 nM (IP₃ increase) Gastrin release, cancer imaging
Neuromedin B NMBR Gq/11 → PLC activation Not reported Smooth muscle contraction
GRP(14-27) GRPR GTP/GDP-dependent inhibition N/A Ligand for GRPR studies

Key Differences in Mechanism

  • Calcium Dynamics : GRP increases β-cell Ca²⁺ uptake via IP₃-mediated release from intracellular stores, while bombesin also activates voltage-gated calcium channels .
  • Receptor Crosstalk : Neuromedin B exclusively targets NMBR, whereas GRP and bombesin exhibit dual receptor interactions .

Research Findings and Data

  • Binding Kinetics : GRP (porcine) shows a single high-affinity binding site in mouse pancreatic islets (Kd = 2.4 nM) .
  • Therapeutic Potential: GRPR antagonists like BIM 23127 inhibit tumor growth in preclinical models, highlighting translational relevance .
  • Structural Insights : The C-terminal region (residues 20–27) of GRP is critical for receptor activation, as truncation (e.g., GRP(14-27)) reduces potency .

Biologische Aktivität

Gastrin-releasing peptide (GRP) is a neuropeptide that plays crucial roles in various physiological processes in mammals, including pigs. Understanding the biological activity of porcine GRP is essential for its potential applications in veterinary medicine and animal husbandry. This article explores the biological activity of GRP in pigs, focusing on its physiological roles, molecular mechanisms, and relevant research findings.

Overview of GRP

GRP is a member of the bombesin-like peptide family and is primarily known for its role in stimulating gastrin release from the gastric mucosa. In pigs, GRP is involved in several physiological functions, including reproduction, immune response, and stress regulation. The gastrin-releasing peptide receptor (GRPR) mediates the effects of GRP by activating intracellular signaling pathways.

Physiological Functions of GRP

  • Reproductive Role :
    • GRP has been shown to promote testosterone secretion from Leydig cells in pigs. In vitro studies indicate that GRP increases both mRNA and protein expression of GRPR, suggesting a significant role in male reproductive physiology .
    • The distribution of GRPR mRNA was confirmed in various pig tissues including the testis, indicating its potential involvement in reproductive health .
  • Immune Response :
    • Research indicates that GRP may enhance immune responses in pigs. For instance, exposure to porcine gastric mucin (PGM), which contains GRP, induces the expression of immune-related genes and antioxidant enzymes in zebrafish larvae . This suggests that GRP may play a role in modulating immune responses and oxidative stress.
  • Stress Regulation :
    • GRP has been implicated in stress responses. Studies show that it activates GABAergic interneurons in the amygdala, leading to increased GABA release and fear suppression in mice . This mechanism may be relevant for understanding stress responses in pigs.

Molecular Mechanisms

The biological activity of GRP is mediated through its receptor, GRPR. Upon binding to GRPR, GRP activates various intracellular signaling pathways:

  • Calcium Signaling : Activation of GRPR leads to an increase in intracellular calcium levels, which is crucial for various cellular functions.
  • MAPK Pathway : GRP signaling can activate the mitogen-activated protein kinase (MAPK) pathway, influencing cell proliferation and differentiation.
  • Gene Expression Modulation : GRP influences the transcription of various genes related to stress response and immune function.

Case Studies and Experimental Results

  • Testosterone Secretion Study :
    • A study demonstrated that porcine Leydig cells exposed to GRP showed increased testosterone secretion and upregulation of GRPR mRNA levels . This highlights the importance of GRP in male reproductive physiology.
  • Immune Response Analysis :
    • In an experiment with zebrafish larvae exposed to PGM, significant upregulation of immune-related genes was observed after PGM treatment compared to control groups. This indicates that components like PGM containing GRP can enhance immune responses against pathogens .
  • Co-infection Studies :
    • Research on porcine group A rotavirus (PGAR) co-infection with porcine epidemic diarrhea virus (PEDV) suggested that PGAR does not synergistically enhance intestinal damage caused by PEDV. This finding emphasizes the complexity of viral interactions and host immunity .

Data Summary

The following table summarizes key findings related to the biological activity of porcine GRP:

Study Focus Findings Reference
Testosterone SecretionIncreased testosterone secretion from Leydig cells upon GRP exposure
Immune ResponseUpregulation of immune-related genes after PGM exposure
Co-infection DynamicsNo synergistic effect observed between PGAR and PEDV regarding intestinal damage

Q & A

Basic Research Questions

Q. How to formulate a focused research question for GRP (porcine) studies?

  • Methodological Answer : Begin by conducting a systematic literature review to identify gaps in understanding GRP's role in porcine physiology. Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to narrow the scope . Decompose broad questions into sub-questions (e.g., "How does GRP influence porcine intestinal motility under varying dietary conditions?") to ensure feasibility and specificity . Validate the question’s novelty by cross-referencing databases like MEDLINE or EMBASE for prior studies .

Q. What methodologies ensure rigorous data collection in GRP (porcine) research?

  • Methodological Answer : Adopt mixed-methods approaches, combining quantitative assays (e.g., ELISA for GRP levels) with qualitative observations (e.g., behavioral changes in porcine models). Establish standardized protocols for sample collection, storage, and analysis to minimize variability . Pilot-test protocols to identify logistical challenges, such as GRP degradation in specific tissue types, and refine procedures before full-scale implementation .

Q. How to design ethical protocols for GRP (porcine) studies involving animal models?

  • Methodological Answer : Align with institutional ethical guidelines by detailing humane handling, sample sizes justified by power analysis, and endpoints to minimize suffering. Include data anonymization strategies for genomic or clinical datasets to comply with regulations like GDPR if human-derived data is involved . Transparently document ethical approvals and partner with local researchers to ensure cultural and regulatory compliance .

Advanced Research Questions

Q. How to address contradictions in GRP (porcine) data across studies?

  • Methodological Answer : Perform meta-analyses to reconcile conflicting results (e.g., GRP’s role in appetite regulation vs. stress responses). Use sensitivity analysis to assess whether discrepancies arise from methodological differences (e.g., GRP measurement techniques) or biological variability (e.g., breed-specific responses) . Triangulate findings with complementary data, such as transcriptomic profiles or histopathological assessments, to validate hypotheses .

Q. What strategies enhance reproducibility in GRP (porcine) experiments?

  • Methodological Answer : Pre-register study designs and analytical workflows in repositories like Open Science Framework to reduce bias . Document all experimental parameters (e.g., GRP dosages, anesthesia protocols) in machine-readable formats . Share raw data and code via platforms like Zenodo, ensuring independent verification of results .

Q. How to integrate multi-omics data in GRP (porcine) studies?

  • Methodological Answer : Use bioinformatics pipelines (e.g., Python-based tools for RNA-seq or metabolomics) to correlate GRP expression with pathways like neuropeptide signaling. Validate findings through targeted experiments (e.g., CRISPR-Cas9 knockouts in porcine cell lines) . Ensure data interoperability by adhering to FAIR (Findable, Accessible, Interoperable, Reusable) principles .

Q. Methodological Tables

Table 1: Key Parameters for GRP (Porcine) Data Validation

ParameterDescriptionSource
GRP ConcentrationMeasured via ELISA (pg/mL), with cross-validation using mass spectrometry
Sampling TimepointsStandardized intervals post-intervention (e.g., 0, 30, 60 mins)
Ethical ComplianceDocumented approval from institutional review boards (IRB)

Table 2: Common Pitfalls in GRP (Porcine) Experimental Design

PitfallMitigation StrategySource
Small sample sizesUse power analysis to determine minimum N (e.g., G*Power software)
Uncontrolled variablesImplement randomized block designs for diet/environmental factors
Data storage errorsUse version-controlled databases (e.g., Git-LFS) with backup protocols

Eigenschaften

IUPAC Name

(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]butanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C126H198N38O31S2/c1-62(2)44-83(155-121(191)102(67(11)12)162-123(193)103(71(16)166)158-98(173)56-138-94(169)54-137-95(170)55-140-120(190)100(65(7)8)160-116(186)90(59-165)157-122(192)101(66(9)10)161-118(188)92-31-24-40-163(92)124(194)68(13)128)110(180)144-69(14)105(175)149-81(28-21-22-38-127)108(178)150-82(37-43-197-18)109(179)156-89(46-72-32-34-76(167)35-33-72)125(195)164-41-25-30-91(164)117(187)151-80(29-23-39-135-126(131)132)107(177)139-57-96(171)147-88(50-93(129)168)115(185)154-87(49-75-53-134-61-143-75)114(184)153-85(47-73-51-136-78-27-20-19-26-77(73)78)111(181)145-70(15)106(176)159-99(64(5)6)119(189)141-58-97(172)146-86(48-74-52-133-60-142-74)113(183)152-84(45-63(3)4)112(182)148-79(104(130)174)36-42-196-17/h19-20,26-27,32-35,51-53,60-71,79-92,99-103,136,165-167H,21-25,28-31,36-50,54-59,127-128H2,1-18H3,(H2,129,168)(H2,130,174)(H,133,142)(H,134,143)(H,137,170)(H,138,169)(H,139,177)(H,140,190)(H,141,189)(H,144,180)(H,145,181)(H,146,172)(H,147,171)(H,148,182)(H,149,175)(H,150,178)(H,151,187)(H,152,183)(H,153,184)(H,154,185)(H,155,191)(H,156,179)(H,157,192)(H,158,173)(H,159,176)(H,160,186)(H,161,188)(H,162,193)(H4,131,132,135)/t68-,69-,70-,71+,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,99-,100-,101-,102-,103-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLCDCQPXUJKYKQ-GZDVRPNBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C7CCCN7C(=O)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC6=CN=CN6)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)CNC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]7CCCN7C(=O)[C@H](C)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C126H198N38O31S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2805.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74815-57-9
Record name Gastrin-releasing peptide (pig)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074815579
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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